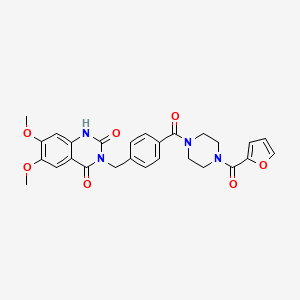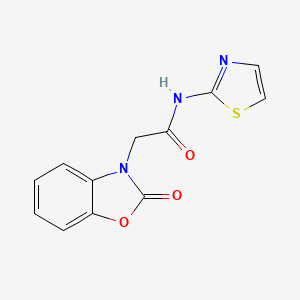
6-((3,4-dimethylphenyl)sulfonyl)-N-(4-fluorobenzyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((3,4-dimethylphenyl)sulfonyl)-N-(4-fluorobenzyl)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinamide core, which is a derivative of nicotinic acid, and is modified with a sulfonyl group attached to a 3,4-dimethylphenyl ring and a 4-fluorobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3,4-dimethylphenyl)sulfonyl)-N-(4-fluorobenzyl)nicotinamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized from nicotinic acid through a series of reactions including amide formation.
Introduction of the Sulfonyl Group: The 3,4-dimethylphenylsulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the 4-Fluorobenzyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-((3,4-dimethylphenyl)sulfonyl)-N-(4-fluorobenzyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the nicotinamide core, leading to different products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of strong bases or acids, and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
6-((3,4-dimethylphenyl)sulfonyl)-N-(4-fluorobenzyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-((3,4-dimethylphenyl)sulfonyl)-N-(4-fluorobenzyl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethylphenyl)-4-[(4-fluorobenzyl)thio]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
- (4aS,7aS)-4-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-3-oxooctahydrothieno[3,4-b]pyrazin-1-ium
Uniqueness
6-((3,4-dimethylphenyl)sulfonyl)-N-(4-fluorobenzyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H19FN2O3S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
6-(3,4-dimethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H19FN2O3S/c1-14-3-9-19(11-15(14)2)28(26,27)20-10-6-17(13-23-20)21(25)24-12-16-4-7-18(22)8-5-16/h3-11,13H,12H2,1-2H3,(H,24,25) |
InChI Key |
KKLQXRWCTCOXML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({[(E)-(4-nitrophenyl)methylidene]amino}oxy)(phenylamino)methanone](/img/structure/B11268894.png)
![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B11268899.png)
![5,7-dimethyl-3-(4-methylphenyl)-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B11268903.png)
![4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine](/img/structure/B11268909.png)
![2-(1-naphthyl)-5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11268915.png)
![N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B11268923.png)



![2-(2-butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11268956.png)
![N-(2-chlorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B11268963.png)
![1-benzyl-3-hydroxy-4-phenyl-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11268965.png)

![Methyl 4-[({[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetyl)amino]benzoate](/img/structure/B11268980.png)
